molecular formula C23H19NO3 B2739757 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one CAS No. 879926-82-6

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one

Cat. No.: B2739757
CAS No.: 879926-82-6
M. Wt: 357.409
InChI Key: UUWPJMSSVQMRIW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with a methoxyphenyl group at the 3-position and a methylphenylamino group at the 7-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylamine in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process and ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl and methylphenylamino groups contributes to its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

879926-82-6

Molecular Formula

C23H19NO3

Molecular Weight

357.409

IUPAC Name

3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one

InChI

InChI=1S/C23H19NO3/c1-15-3-7-17(8-4-15)24-18-9-12-20-22(13-18)27-14-21(23(20)25)16-5-10-19(26-2)11-6-16/h3-14,24H,1-2H3

InChI Key

UUWPJMSSVQMRIW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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